molecular formula C19H21N3O4S B12492981 N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-(3-methylphenoxy)acetamide

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-(3-methylphenoxy)acetamide

Cat. No.: B12492981
M. Wt: 387.5 g/mol
InChI Key: URDKIXINIBMAIQ-UHFFFAOYSA-N
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Description

N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-2-(3-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a benzothiazole ring system

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C19H21N3O4S/c1-14-6-4-7-15(12-14)26-13-18(23)20-10-5-11-21-19-16-8-2-3-9-17(16)27(24,25)22-19/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,20,23)(H,21,22)

InChI Key

URDKIXINIBMAIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCCN=C2C3=CC=CC=C3S(=O)(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-2-(3-METHYLPHENOXY)ACETAMIDE typically involves multiple stepsThe final step involves the coupling of this intermediate with 2-(3-methylphenoxy)acetic acid under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-2-(3-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines .

Scientific Research Applications

N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-2-(3-METHYLPHENOXY)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-2-(3-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as ion channels. It acts as an inhibitor by binding to the Kv1.3 ion channel, blocking its activity and thereby modulating the immune response. This inhibition is crucial in reducing the proliferation of T-cells, which are involved in autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-2-(3-METHYLPHENOXY)ACETAMIDE is unique due to its specific structural configuration, which allows it to effectively inhibit the Kv1.3 ion channel. This specificity makes it a valuable compound for targeted therapeutic applications .

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